In Vivo Analgesic Activity Comparison: N-(4-Hydroxybenzyl)acetamide versus Paracetamol in Mouse Formalin Model
In a comparative in vivo analgesic evaluation, the structurally related N-(4-hydroxybenzyl)acetamide (compound 6), which differs from the target compound only by the absence of the N-methyl group, demonstrated analgesic activity comparable to the widely used analgesic paracetamol at a 1.4-fold higher dose. Specifically, compound 6 at 275 mg/kg achieved analgesic efficacy comparable to paracetamol at 200 mg/kg in the mouse formalin test [1]. This in vivo benchmark establishes a critical baseline for the benzyl scaffold pharmacophore, and the target compound's N-methyl substitution represents a defined structural modification that may further modulate this activity. The data provide a quantifiable anchor point for understanding the activity profile of this chemotype, confirming that the benzyl-linked architecture is capable of producing centrally active analgesic effects.
| Evidence Dimension | Analgesic activity (mouse formalin test) |
|---|---|
| Target Compound Data | Data for exact compound (N-(4-Hydroxybenzyl)-N-methylacetamide) not reported in this study |
| Comparator Or Baseline | N-(4-hydroxybenzyl)acetamide: 275 mg/kg; Paracetamol: 200 mg/kg |
| Quantified Difference | Dose ratio of 1.4 (275 mg/kg vs 200 mg/kg) for comparable analgesic efficacy |
| Conditions | Mouse formalin test in vivo |
Why This Matters
Establishes in vivo functional activity of the benzyl scaffold, providing a quantitative efficacy benchmark for the chemotype from which the target compound is derived.
- [1] New Analgesics Synthetically Derived from the Paracetamol Metabolite N-(4-Hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. Journal of Medicinal Chemistry, 2008, 51(24). Compound 6 (N-(4-hydroxybenzyl)acetamide) at 275 mg/kg showed analgesic activity comparable to paracetamol (200 mg/kg) in mouse formalin test. View Source
